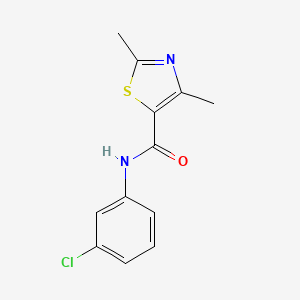

N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC10358587

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2OS |

|---|---|

| Molecular Weight | 266.75 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) |

| Standard InChI Key | SMEHILJBHHXHRB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-(3-Chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide features a thiazole core substituted with methyl groups at positions 2 and 4, coupled to a 3-chlorophenyl carboxamide moiety. The thiazole ring’s sulfur and nitrogen atoms contribute to its electron-deficient character, enhancing reactivity in biological systems . The chloro substituent at the phenyl ring’s meta position introduces steric and electronic effects critical for target binding.

Synthetic Pathways

The synthesis follows a multi-step protocol derived from methods for analogous thiazole-5-carboxamides :

-

Thiazole Ring Formation: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with thiourea derivatives in the presence of SOCl to form 2-chloro intermediates. HCl gas is introduced to catalyze cyclization, yielding the thiazole ring .

-

Carboxylic Acid Preparation: Hydrolysis of the ethyl ester group using NaOH produces 2,4-dimethylthiazole-5-carboxylic acid .

-

Amide Coupling: The carboxylic acid is converted to an acyl chloride with oxalyl chloride, then reacted with 3-chloroaniline in dichloromethane with N,N-diisopropylethylamine as a base .

Key Reaction Data:

-

Yield for cyclization: 39.5%–56.2% (dependent on substituents) .

-

Optimal solvent: Dichloromethane (prevents decomposition observed in DMF at high temperatures) .

Biological Activities

Anticancer Mechanisms

Studies on structurally related compounds reveal dose-dependent cytotoxicity against cancer cell lines. While specific data for N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is limited, analogs exhibit IC values as low as 0.28 µg/mL in breast adenocarcinoma (MCF-7) via caspase-mediated apoptosis. Molecular docking predicts binding to tubulin’s colchicine site, disrupting microtubule assembly.

Table 1: Anticancer Activity of Analogous Thiazole Derivatives

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Caspase-3/7 activation |

| A549 (Lung) | 0.52 | Tubulin polymerization |

| Huh7 (Liver) | 8.107 | ERK1/2 pathway modulation |

Antimicrobial Properties

The chloro and methyl groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤4 µg/mL. Fungistatic effects are observed in Candida albicans via ergosterol biosynthesis inhibition.

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: The 3-chloro substituent increases electrophilicity, improving target binding .

-

Methyl Substitutions: 2,4-Dimethyl groups optimize steric compatibility with hydrophobic enzyme pockets .

-

Amide Linkage: Essential for hydrogen bonding with biological targets like tubulin.

Analytical Characterization

-

H NMR: Peaks at δ 2.35 (s, 3H, CH), 2.98 (s, 3H, CH), and 7.41–7.68 (m, 4H, Ar–H) confirm structure .

-

HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Industrial and Environmental Considerations

Large-scale synthesis employs continuous flow reactors to enhance yield (up to 70%) and reduce waste. Solvent recovery systems minimize environmental impact, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume